beta-D-Glucose

Catalog No.
S749407
CAS No.
492-61-5
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-Glucose

CAS Number

492-61-5

Product Name

beta-D-Glucose

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

1200.0 mg/mL

Synonyms

β-D-glucopyranose

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O

Primary Energy Source

Beta-D-glucose serves as the primary energy source for most living organisms. Researchers utilize it in various studies, including:

  • Cellular metabolism: Scientists use glucose to study metabolic pathways, including glycolysis and the citric acid cycle, to understand how cells generate energy .
  • Nutritional studies: Researchers use glucose to investigate nutrient utilization and its impact on various physiological processes .

Glucose Homeostasis

Maintaining proper blood glucose levels is crucial for health. Beta-D-glucose plays a central role in this process, making it a valuable tool in research related to:

  • Diabetes research: Scientists use glucose to study the pathophysiology of diabetes and develop new therapeutic strategies for managing blood sugar levels .
  • Hormonal regulation: Researchers use glucose to investigate the role of hormones like insulin and glucagon in regulating blood glucose levels .

Biomarker and Diagnostic Tool

Beta-D-glucose levels in the blood and other biological fluids serve as crucial biomarkers for various health conditions. Researchers utilize it for:

  • Diagnosing diabetes: Fasting blood glucose and glucose tolerance tests are used to diagnose different types of diabetes .
  • Monitoring other health conditions: Blood glucose levels can be used to monitor various health conditions like cardiovascular diseases and certain cancers .

Synthetic Chemistry and Drug Discovery

Beta-D-glucose serves as a valuable building block in synthetic chemistry and drug discovery due to its versatile chemical structure. Researchers use it for:

  • Developing new drugs: Glucose derivatives and analogs are being explored for their potential therapeutic effects in various diseases .
  • Studying carbohydrate-protein interactions: Glucose is used to study how carbohydrates interact with proteins, which is crucial for understanding various biological processes and developing new drugs .

Beta-D-Glucose is a monosaccharide with the molecular formula C6H12O6C_6H_{12}O_6. It is one of the two anomers of D-glucose, distinguished by the orientation of the hydroxyl group on the anomeric carbon (C-1) in its cyclic form. In beta-D-glucose, this hydroxyl group is positioned on the same side as the CH2OH group at C-5, resulting in a more stable configuration compared to its alpha counterpart. This compound exists predominantly in a cyclic form known as beta-D-glucopyranose, which is a six-membered ring structure that plays a crucial role in carbohydrate chemistry and metabolism .

In biological systems, β-D-glucose plays a vital role as the primary energy source for cellular respiration. It enters cells through specific transport channels and is then broken down through a series of enzymatic reactions in the cytoplasm and mitochondria to generate ATP, the cellular currency of energy [].

- Carbohydrate - Britannica" class="citation ml-xs inline" data-state="closed" href="https://www.britannica.com/science/carbohydrate/Chemical-reactions" rel="nofollow noopener" target="_blank"> .
  • Formation of Glycosides: Beta-D-glucose can react with alcohols to form glycosides. For example, when reacted with methanol, it produces methyl-beta-D-glucoside .
  • Mutarotation: In solution, beta-D-glucose undergoes mutarotation, where it interconverts with alpha-D-glucose, achieving an equilibrium ratio of approximately 64% beta to 36% alpha at room temperature .
  • Beta-D-Glucose serves as a primary energy source for living organisms. It is crucial for cellular respiration and metabolism. The enzyme glucose oxidase specifically catalyzes its oxidation, leading to the production of hydrogen peroxide, which is utilized in various biochemical pathways . Additionally, it plays a significant role in glycosylation processes, affecting protein function and stability.

    Beta-D-Glucose can be synthesized through several methods:

    • Enzymatic Synthesis: Using glucose oxidase or similar enzymes to convert D-fructose or other hexoses into beta-D-glucose.
    • Chemical Synthesis: Starting from simpler sugars or aldehydes through controlled reactions that involve selective reduction or oxidation.
    • Extraction from Natural Sources: Beta-D-glucose can be extracted from fruits and plants where it naturally occurs in high concentrations .

    Beta-D-Glucose has diverse applications:

    • Food Industry: Used as a sweetener and preservative due to its natural sweetness and stability.
    • Pharmaceuticals: Acts as an excipient in drug formulation and is involved in various metabolic pathways essential for drug metabolism.
    • Biotechnology: Utilized in fermentation processes and as a substrate for microbial growth in laboratory settings .

    Research indicates that beta-D-glucose interacts with various biomolecules:

    • It acts as a substrate for enzymes like hexokinase, which phosphorylates it to form D-glucose 6-phosphate, a key intermediate in glycolysis.
    • Studies have shown its role in immune responses by acting as a pattern recognition receptor for bacterial components .
    • Interaction with other carbohydrates can lead to glycosidic bond formation, affecting the properties and functionalities of polysaccharides.

    Several compounds are structurally similar to beta-D-glucose. Here are some notable comparisons:

    CompoundStructure TypeUnique Features
    Alpha-D-GlucoseAnomer of D-GlucoseHydroxyl group on C-1 is opposite to CH2OH group
    D-FructoseKetoseContains a keto group instead of an aldehyde
    D-GalactoseEpimer of GlucoseDiffering configuration at C-4
    D-MannoseEpimer of GlucoseDiffering configuration at C-2

    Beta-D-glucose is unique due to its specific role in energy metabolism and its prevalence in nature as a primary energy source for cells. Its distinct chemical properties allow it to participate actively in various biochemical processes that are essential for life

    Physical Description

    Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
    Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
    Solid

    XLogP3

    -2.6

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    5

    Exact Mass

    180.06338810 g/mol

    Monoisotopic Mass

    180.06338810 g/mol

    Heavy Atom Count

    12

    LogP

    -3.24
    -3.24

    Melting Point

    146 - 150 °C

    UNII

    J4R00M814D

    Related CAS

    26874-89-5
    133947-06-5

    GHS Hazard Statements

    Aggregated GHS information provided by 272 companies from 5 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 85 of 272 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 187 of 272 companies with hazard statement code(s):;
    H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.

    Pictograms

    Health Hazard

    Health Hazard

    Other CAS

    492-61-5
    50-99-7
    9010-72-4
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    Wikipedia

    Zymosan
    Curdlan

    Use Classification

    THICKENER; -> JECFA Functional Classes

    General Manufacturing Information

    .beta.-D-Glucopyranose: INACTIVE
    Zymosans: INACTIVE

    Dates

    Modify: 2023-08-15

    Slein, M.W. D-glucose, determination with hexokinase and glucose-6-phosphate dehydrrogenase. Methods of Enzymatic Analysis 1, 117-123 (1963).

    Horton, H.R. Carbohydrates. Principles of biochemistry 9, 16-22 (1993).

    Hirschmann, R.F., Nicolaou, K.C., Angeles, A.R., et al. The β-D-glucose scaffold as a β-turn mimetic. Accounts Chem. Res. 42(10), 1511-1520 (2009).



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